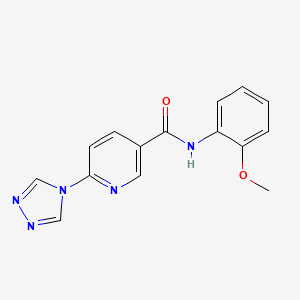![molecular formula C15H11F3N2O B11472909 5-methyl-3-[4-(trifluoromethyl)phenyl]-1H-2,1,4-benzoxadiazine](/img/structure/B11472909.png)
5-methyl-3-[4-(trifluoromethyl)phenyl]-1H-2,1,4-benzoxadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-[4-(trifluoromethyl)phenyl]-1H-2,1,4-benzoxadiazine typically involves the formation of the benzoxadiazine ring followed by the introduction of the trifluoromethyl group. One common method involves the reaction of 4-(trifluoromethyl)aniline with a suitable precursor to form the benzoxadiazine ring. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic processes to enhance yield and reduce reaction times. These methods are designed to meet the demands of large-scale production while maintaining the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-[4-(trifluoromethyl)phenyl]-1H-2,1,4-benzoxadiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
5-methyl-3-[4-(trifluoromethyl)phenyl]-1H-2,1,4-benzoxadiazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-methyl-3-[4-(trifluoromethyl)phenyl]-1H-2,1,4-benzoxadiazine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of certain receptors, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)phenol: This compound shares the trifluoromethyl group but differs in its overall structure and applications.
Fluridone: Another compound with a trifluoromethyl group, used primarily as an herbicide.
Uniqueness
What sets 5-methyl-3-[4-(trifluoromethyl)phenyl]-1H-2,1,4-benzoxadiazine apart is its unique benzoxadiazine ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C15H11F3N2O |
|---|---|
Molecular Weight |
292.26 g/mol |
IUPAC Name |
5-methyl-3-[4-(trifluoromethyl)phenyl]-1H-2,1,4-benzoxadiazine |
InChI |
InChI=1S/C15H11F3N2O/c1-9-3-2-4-12-13(9)19-14(21-20-12)10-5-7-11(8-6-10)15(16,17)18/h2-8,20H,1H3 |
InChI Key |
RGKIMSPDUWAPSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)NOC(=N2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(4-fluorophenoxy)-5-nitrophenyl]-1H-tetrazole](/img/structure/B11472827.png)
![2-[3-(1,3-Benzodioxol-5-yl)-5-isoxazolyl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11472840.png)
![1-(2,5-dimethylbenzyl)-2-[(naphthalen-2-yloxy)methyl]-1H-benzimidazole](/img/structure/B11472844.png)
![6-butyl-8-(2-hydroxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11472853.png)
![2-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B11472859.png)

![N-(1,3-benzodioxol-5-yl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11472875.png)
![methyl 3-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B11472890.png)
![(3E)-1-benzyl-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-2-oxo-1,2,3,4-tetrahydroquinoxaline-6,7-dicarbonitrile](/img/structure/B11472893.png)
![7-(4-methoxyphenyl)-3-methyl-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one](/img/structure/B11472898.png)

![7-[3-(2-Amino-2-oxoethoxy)phenyl]-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11472917.png)
![Methyl [1-(4-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate](/img/structure/B11472921.png)
![2-[(4,6-Dimethylpyrimidin-2-yl)amino]-6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B11472924.png)
